molecular formula C14H10F2O2 B7991740 2-((3,5-Difluorophenoxy)methyl)benzaldehyde

2-((3,5-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7991740
M. Wt: 248.22 g/mol
InChI Key: KLCGAIGJVXNQDL-UHFFFAOYSA-N
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Description

2-((3,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group

Properties

IUPAC Name

2-[(3,5-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGAIGJVXNQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product.

Industrial Production Methods

On an industrial scale, the production of 2-((3,5-Difluorophenoxy)methyl)benzaldehyde may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Difluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-((3,5-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 2-((3,5-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,5-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluorophenoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Difluorophenoxy)methyl)phenol
  • 2-((3,5-Difluorophenoxy)methyl)benzoic acid
  • 2-((3,5-Difluorophenoxy)methyl)benzyl alcohol

Uniqueness

2-((3,5-Difluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the difluorophenoxy group and the benzaldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

2-((3,5-Difluorophenoxy)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a 3,5-difluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of 2-((3,5-Difluorophenoxy)methyl)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound's stability and binding affinity to its targets, which is crucial for its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have indicated that 2-((3,5-Difluorophenoxy)methyl)benzaldehyde exhibits promising anticancer properties. It has been evaluated for its ability to inhibit hypoxia-inducible factor 2-alpha (HIF-2α), which plays a significant role in tumor growth and progression. Inhibiting HIF-2α can lead to reduced tumor viability and increased apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary data suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antibacterial effects. This mechanism is similar to other phenolic compounds that have shown efficacy against various bacterial strains.

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of benzaldehyde compounds can significantly reduce inflammatory parameters in models of induced inflammation. For instance, reductions in TNF-α and IL-1β levels were observed in LPS-induced rat models after treatment with related compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-((3,5-Difluorophenoxy)methyl)benzaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
2-((2,4-Difluorophenoxy)methyl)benzaldehydeDifferent fluorination patternModerate anticancer activity
3-((2,6-Difluorophenoxy)methyl)benzaldehydeDual fluorination enhances lipophilicityStrong HIF-2α inhibition
4-((2,5-Difluorophenoxy)methyl)benzaldehydeExhibits antimicrobial propertiesAntibacterial and anticancer activities

Case Studies

  • HIF-2α Inhibition : A study demonstrated that 2-((3,5-Difluorophenoxy)methyl)benzaldehyde effectively inhibited HIF-2α activity in vitro, leading to decreased proliferation of cancer cell lines.
  • Antimicrobial Testing : In laboratory settings, the compound showed significant antibacterial activity against strains like Bacillus anthracis and Pantoea conspicua, indicating its potential as an antibiotic modulator .
  • Anti-inflammatory Research : Experimental models revealed that treatment with related benzaldehyde compounds resulted in lower inflammatory markers after LPS induction, suggesting a pathway for therapeutic applications in inflammatory diseases .

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